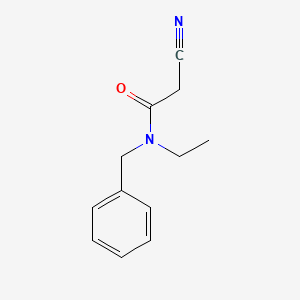

N-benzyl-2-cyano-N-ethylacetamide

説明

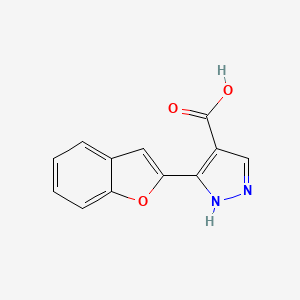

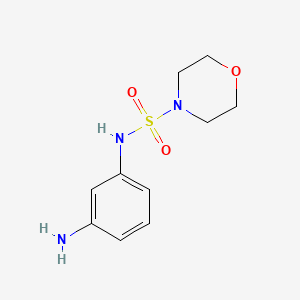

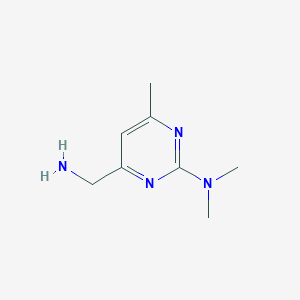

“N-benzyl-2-cyano-N-ethylacetamide” is a chemical compound with the molecular formula C12H14N2O . It has a molecular weight of 202.25236 . This compound is used in various scientific research applications.

Synthesis Analysis

The synthesis of cyanoacetamides, such as N-benzyl-2-cyano-N-ethylacetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “N-benzyl-2-cyano-N-ethylacetamide” consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

“N-benzyl-2-cyano-N-ethylacetamide” is a compound with a molecular weight of 202.25236 . Further physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques.科学的研究の応用

Synthesis of 2-Substituted 1,2,3-Triazoles and 4-Amino-5-Cyanopyrazole Derivatives

Cyanoacetamides, including N-benzyl-2-cyano-N-ethylacetamide, are utilized in green chemistry approaches for synthesizing 2-substituted 1,2,3-triazoles and 4-amino-5-cyanopyrazole derivatives. These compounds are synthesized by reacting ethyl cyanoacetate with benzylamine and further processing. This research highlights the comparison of yields and reaction times using conventional heating versus microwave and ultrasound, showcasing an eco-friendly approach to synthesis (Al‐Zaydi, 2009).

Antitumor Applications

Synthesis of Heterocyclic Compounds with Potential Antitumor Activity

2-Cyano-N-(thiazol-2-yl) acetamide and 2-cyano-N-(oxazol- 2-yl) acetamide derivatives, closely related to N-benzyl-2-cyano-N-ethylacetamide, are synthesized and used as precursors for creating various heterocyclic compounds. Some of these compounds have demonstrated promising antitumor activity, inhibiting the growth of different cell lines. The synthesis pathway includes reactions with cyclopentanone, elemental sulfur, and other reagents, leading to the formation of compounds like pyrimidine, pyrazole, and coumarin derivatives, some of which have shown notable inhibitory effects on cancer cell lines (Albratty et al., 2017).

Chemical Synthesis and Analysis

Classical and Nonclassical Antifolate Synthesis

Cyanoacetamide derivatives are integral in synthesizing classical and nonclassical antifolates, serving as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. The synthesis involves coupling with various aryl and heteroaryl thiols. These compounds, especially classical analogues, have demonstrated significant inhibition of human DHFR and the growth of various tumor cells in culture, marking them as potent antitumor agents (Gangjee et al., 2007).

Fluorescence Sensing of Iron Ions

Cyanoacetamide derivatives are synthesized and used to create biologically important 5-hydroxy benzo[g]indoles through thermal cyclization. These derivatives are fluorescence active and exhibit excellent "Turn-off" sensing of Fe3+ ions. Their interaction with Fe3+ ions can be monitored through UV-Vis spectral change, naked-eye color change under UV radiation, and NMR titration, highlighting their potential in chemical sensing applications (Maity et al., 2015).

将来の方向性

特性

IUPAC Name |

N-benzyl-2-cyano-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-14(12(15)8-9-13)10-11-6-4-3-5-7-11/h3-7H,2,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJXOPRNXAHBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-cyano-N-ethylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid](/img/structure/B1518983.png)

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile](/img/structure/B1518989.png)